molecular formula C7H9NOS B1299685 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone CAS No. 52517-49-4

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone

Cat. No. B1299685
CAS RN: 52517-49-4
M. Wt: 155.22 g/mol
InChI Key: OJPIXALUIAHSQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular geometry of the benzo[d]thiazole derivative was optimized using density functional theory (DFT/B3LYP) with the 6-311G(d, p) basis set in the ground state, and the optimized structure parameters showed good consistency with the experimental data . This indicates a thorough understanding of the molecular structure, which is crucial for predicting the behavior and reactivity of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazole derivatives were analyzed using different techniques. The TG/DTA thermogram summarized the behavior of the sample material against temperature, which is important for understanding the stability and decomposition of the compound . The vibrational modes, chemical shift values, and calculated UV–Vis spectra were also determined, providing insight into the physical and chemical properties of the synthesized compounds .

Scientific Research Applications

Synthesis of Anti-Breast Cancer Agents

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone derivatives have been utilized in the synthesis of novel thiazole derivatives, showing potential as anti-breast cancer agents. In a study by Mahmoud et al. (2021), these derivatives demonstrated promising activities against MCF-7 tumor cells, comparing favorably to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Biological Activities in Immunology

Compounds derived from 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone have shown significant biological activities, including immunosuppressive and immunostimulatory effects. Abdel‐Aziz et al. (2011) reported that certain derivatives acted as potent suppressors of macrophages and T-lymphocytes, while others stimulated these immune cells. Additionally, some compounds exhibited strong cytotoxicity against various carcinoma cells (Abdel‐Aziz et al., 2011).

Microwave-Assisted Hantzsch Thiazole Synthesis

The compound has been involved in the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the efficiency and adaptability of microwave heating in chemical synthesis. This method, explored by Kamila et al. (2012), demonstrates the compound's role in facilitating novel synthetic pathways (Kamila et al., 2012).

Synthesis of Heterocycles

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Darweesh et al. (2016) employed these derivatives for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the compound's versatility in heterocyclic chemistry (Darweesh et al., 2016).

properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPIXALUIAHSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368891
Record name 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone

CAS RN

52517-49-4
Record name 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethyl-1,3-thiazol-4-yl)ethan-1-one
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